

# In-Depth Technical Guide: Binding Affinity of DDO-2093 Dihydrochloride to WDR5

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## Compound of Interest

Compound Name: *DDO-2093 dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the potent small molecule inhibitor, **DDO-2093 dihydrochloride**, to the WD40-repeat-containing protein 5 (WDR5). This document details the quantitative binding data, experimental methodologies for key assays, and the relevant biological pathways, offering a valuable resource for researchers in oncology, epigenetics, and drug discovery.

## Quantitative Binding Affinity Data

DDO-2093 is a potent inhibitor of the protein-protein interaction (PPI) between WDR5 and Mixed Lineage Leukemia 1 (MLL1).[1][2] Its high affinity for WDR5 disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine 4 (H3K4) methylation, a key epigenetic modification.[1][2] The dihydrochloride salt of DDO-2093 is often used due to its enhanced water solubility and stability.[1]

The binding affinity of DDO-2093 and other notable WDR5 inhibitors is summarized in the table below, providing a comparative landscape of their potencies.

Compound	Assay Type	Binding Affinity	Reference
DDO-2093	Fluorescence Polarization	IC50 = 8.6 nM	[1][2]
Unknown	Kd = 11.6 nM	[1][2]	
OICR-9429	Isothermal Titration Calorimetry (ITC)	Kd = 52 nM	
Surface Plasmon Resonance (SPR)	Kd = 24 nM	[3]	
Peptide Displacement Assay (FP)	Kdisp = 64 ± 4 nM	[4]	
MM-102	Fluorescence Polarization	IC50 = 2.4 nM	[5]
Unknown	Ki < 1 nM	[6]	
WDR5-0103	Isothermal Titration Calorimetry (ITC)	Kd = 450 nM	[7]

## Experimental Protocols

The determination of the binding affinity of small molecules like DDO-2093 to WDR5 relies on various biophysical techniques. Below are detailed methodologies for the key experiments commonly cited for WDR5 inhibitors. While the specific protocol for DDO-2093 is not publicly detailed, the following represent standard industry practices.

### Fluorescence Polarization (FP) Competition Assay

This assay is frequently used to determine the IC50 value of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.

Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like WDR5, its tumbling is restricted, leading to a higher polarization value. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.

## Methodology:

- Reagents and Preparation:
  - Assay Buffer: A suitable buffer is prepared, for example, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, and 0.05% Tween 20.[8]
  - WDR5 Protein: Recombinant human WDR5 is purified and diluted to the desired concentration in the assay buffer.
  - Fluorescent Tracer: A fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL1 (e.g., FITC-labeled MLL1 peptide) is used as the tracer.[4] Its concentration should be kept well below the  $K_d$  of its interaction with WDR5 to ensure assay sensitivity.[9]
  - Inhibitor (**DDO-2093 dihydrochloride**): A stock solution is prepared in DMSO and serially diluted to create a concentration gradient.
- Assay Procedure:
  - The assay is typically performed in 384-well, low-volume, black plates to minimize background fluorescence.[10][11]
  - A mixture of WDR5 protein and the fluorescent tracer is pre-incubated to allow for complex formation.
  - Varying concentrations of the inhibitor (or DMSO as a control) are added to the wells.
  - The plate is incubated at room temperature for a set period (e.g., 1-2 hours) to reach equilibrium.[12]
  - Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[10]
- Data Analysis:
  - The percentage of inhibition is calculated based on the change in fluorescence polarization values.

- The IC<sub>50</sub> value, the concentration of inhibitor required to displace 50% of the bound tracer, is determined by fitting the data to a dose-response curve.
- The K<sub>i</sub> (inhibition constant) can be calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation, which also requires the K<sub>d</sub> of the fluorescent tracer.<sup>[9]</sup>

## Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K<sub>d</sub>), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of the ligand (e.g., DDO-2093) is titrated into a solution containing the protein (WDR5). The heat change upon each injection is measured by a sensitive calorimeter.

Methodology:

- Sample Preparation:
  - Both the protein (WDR5) and the ligand (**DDO-2093 dihydrochloride**) must be in identical, degassed buffer to minimize heats of dilution.<sup>[13]</sup> A common buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 8.<sup>[14]</sup>
  - The protein concentration in the sample cell is typically in the range of 2-50 μM, while the ligand concentration in the syringe is 10- to 20-fold higher.<sup>[10][15]</sup>
- ITC Experiment:
  - The sample cell is filled with the WDR5 solution, and the injection syringe is filled with the DDO-2093 solution.
  - A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.
  - The heat change after each injection is recorded as a peak in the raw data.
- Data Analysis:

- The area under each peak is integrated to determine the heat change per injection.
- These values are plotted against the molar ratio of ligand to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the  $K_d$ ,  $n$ , and  $\Delta H$ .

## Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: One binding partner (ligand, e.g., WDR5) is immobilized on a sensor chip. A solution containing the other binding partner (analyte, e.g., DDO-2093) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal.

Methodology:

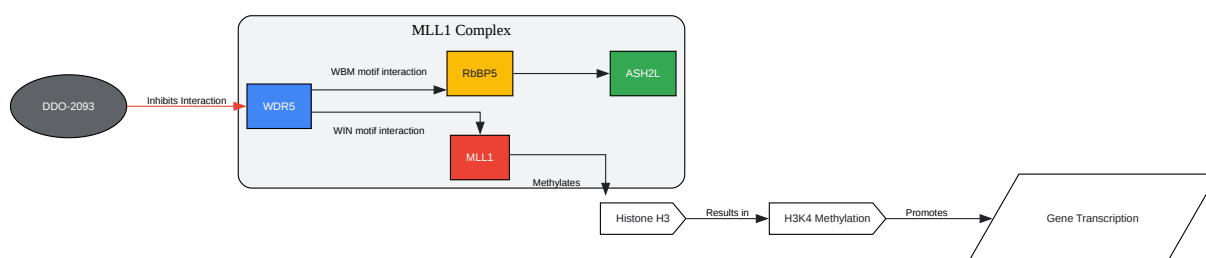
- Chip Preparation and Ligand Immobilization:
  - A suitable sensor chip (e.g., CM5) is activated.
  - The WDR5 protein is immobilized onto the chip surface.[\[8\]](#)
- Binding Measurement:
  - A continuous flow of running buffer (e.g., HBS-EP buffer) is passed over the sensor surface to establish a stable baseline.
  - The analyte (**DDO-2093 dihydrochloride**) at various concentrations is injected over the surface, and the association is monitored in real-time.
  - After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte.
- Data Analysis:

- The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the association rate constant ( $k_a$ ) and the dissociation rate constant ( $k_d$ ).
- The equilibrium dissociation constant ( $K_d$ ) is calculated as the ratio of  $k_d$  to  $k_a$ .

## Signaling Pathways and Experimental Workflows

### WDR5-MLL1 Signaling Pathway

WDR5 is a core component of the MLL1 histone methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. DDO-2093 acts by disrupting the crucial interaction between WDR5 and the WIN motif of MLL1, thereby inhibiting the enzymatic activity of the complex.

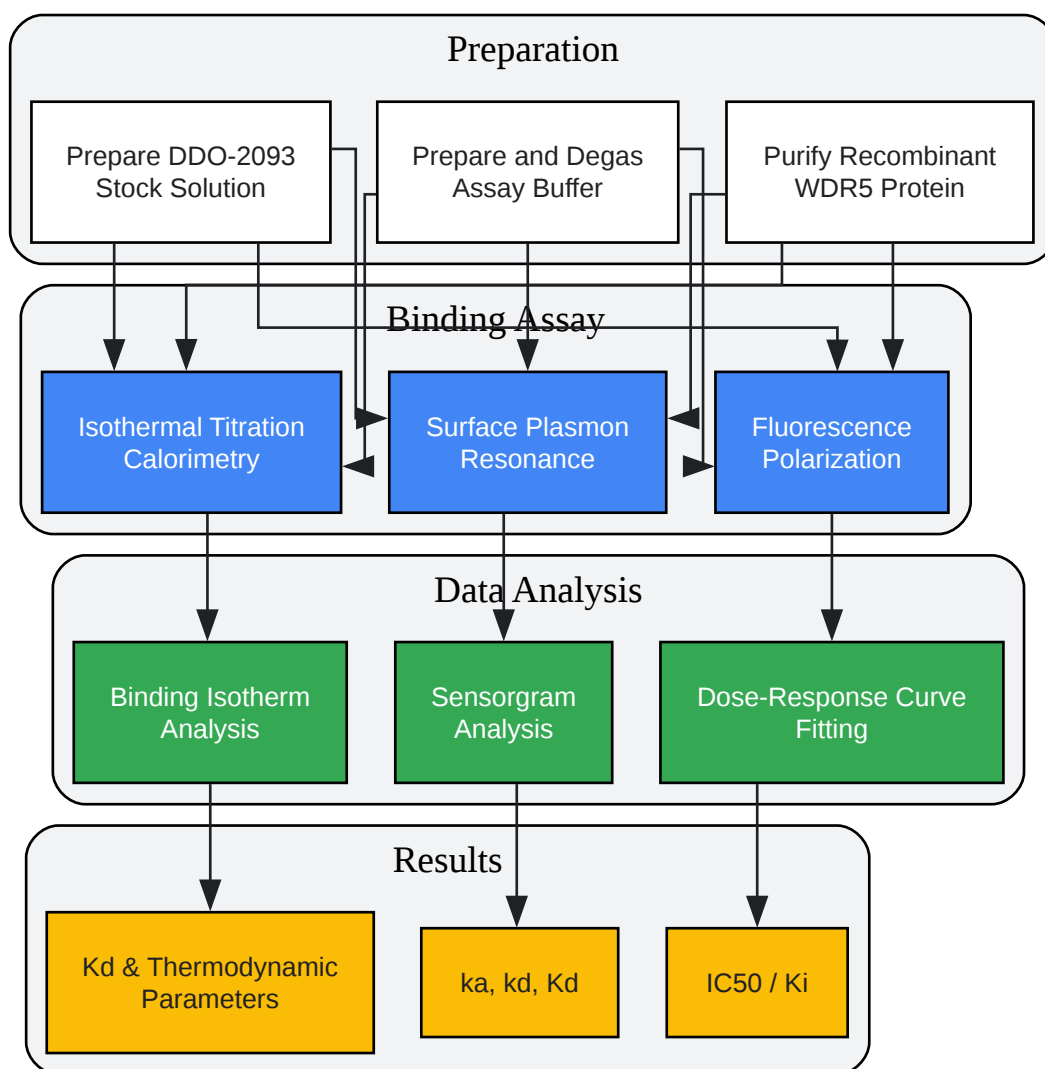


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Caption: WDR5-MLL1 signaling pathway and the inhibitory action of DDO-2093.

## Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of an inhibitor like DDO-2093 to WDR5 involves several key steps, from reagent preparation to data analysis.

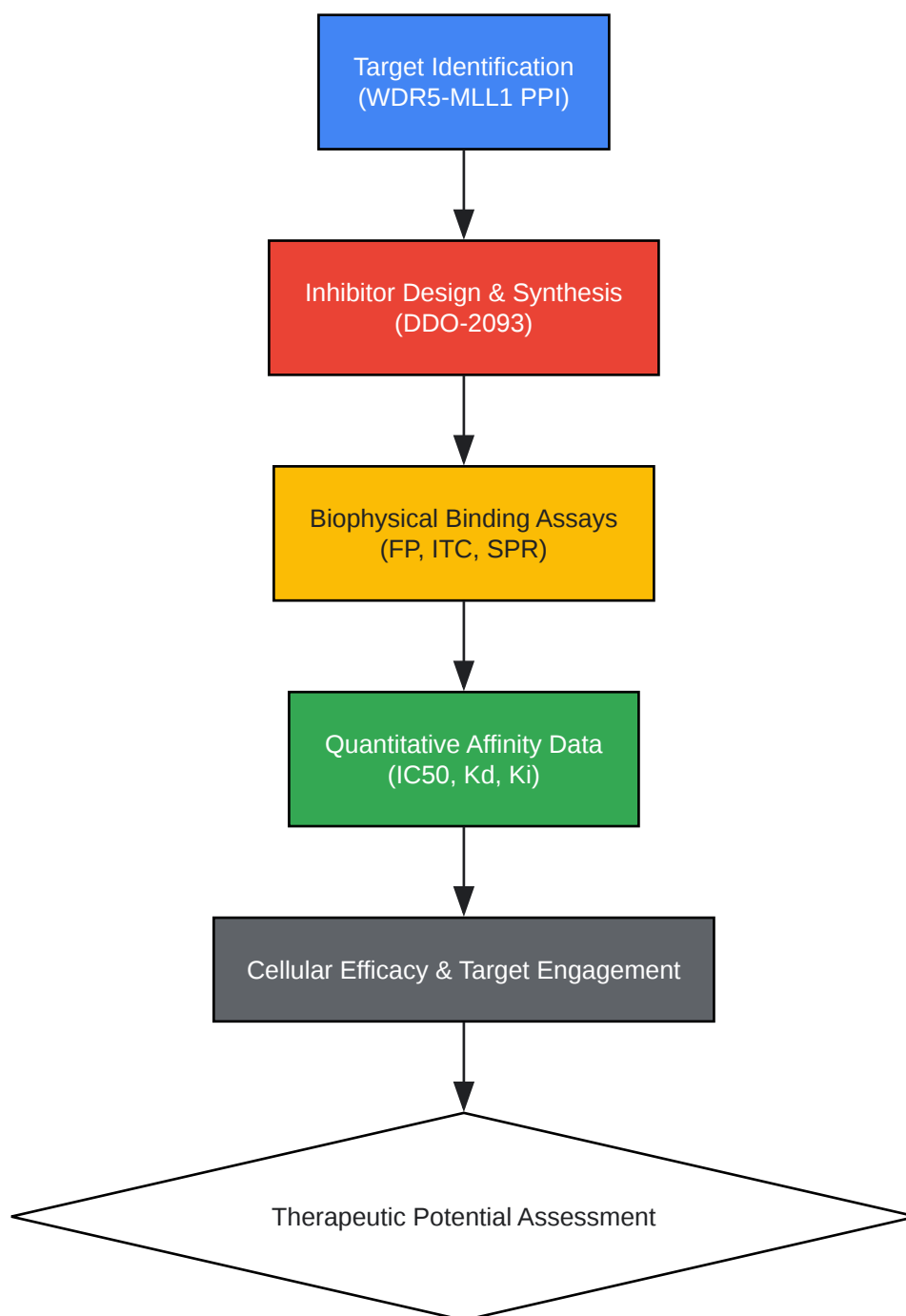


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Caption: General experimental workflow for determining WDR5 inhibitor binding affinity.

## Logical Relationship of Key Concepts

The development and characterization of a WDR5 inhibitor like DDO-2093 follow a logical progression from understanding the biological target to validating the inhibitor's efficacy.



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Caption: Logical progression for the development of a WDR5 inhibitor.

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